Cas no 1189650-40-5 (N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide)
![N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/1189650-40-5x500.png)
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
- N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
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- インチ: 1S/C22H23ClN4O2/c1-15-7-8-18(17(23)13-15)24-19(28)14-27-11-9-22(10-12-27)25-20(21(29)26-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,28)(H,26,29)
- InChIKey: LJTDLXKFWJLESG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C=C1Cl)(=O)CN1CCC2(NC(=O)C(C3=CC=CC=C3)=N2)CC1
計算された属性
- せいみつぶんしりょう: 410.151
- どういたいしつりょう: 410.151
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8A^2
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-4062-5mg |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-2mg |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-3mg |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-5μmol |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-1mg |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-4mg |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-4062-2μmol |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
1189650-40-5 | 2μmol |
$57.0 | 2023-09-10 |
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamideに関する追加情報
Professional Introduction to N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide and CAS No. 1189650-40-5
N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1189650-40-5, represents a novel class of molecules that exhibit promising biological activities. The intricate scaffold of this compound, featuring a spirocyclic system and multiple heterocyclic rings, makes it a subject of intense research interest for its potential therapeutic applications.
The molecular architecture of N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is characterized by its unique combination of functional groups. The presence of a chloro substituent on the phenyl ring and the spirocyclic triazaspirodecene core contribute to its distinct chemical properties. These structural features are not only intriguing from a chemical perspective but also hold significant implications for its biological activity. The spirocyclic system, in particular, has been shown to enhance the binding affinity and selectivity of molecules towards their target receptors, making it an attractive motif in drug design.
In recent years, there has been growing interest in the development of novel spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known for their rigid conformation and ability to mimic natural product scaffolds, which often exhibit potent biological activity. The compound N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is no exception and has been studied for its potential as an intermediate in the synthesis of more complex pharmacophores.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The spirocyclic core is typically formed through a cyclization reaction between two heterocyclic precursors, which must be carefully selected to achieve the desired stereochemistry. The chloro-substituted phenyl ring is introduced at an earlier stage in the synthesis, often through a halogenation reaction or nucleophilic substitution. The final step involves the formation of the amide linkage between the phenyl ring and the triazaspirodecene moiety.
The biological activity of N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-y}acetamide has been extensively evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits significant inhibitory activity against several enzymes and receptors implicated in human diseases. For instance, it has demonstrated potent activity against enzymes involved in inflammation and pain pathways, suggesting its potential as an anti-inflammatory agent.
The spirocyclic triazaspirodecene core of this compound is particularly noteworthy for its ability to modulate biological pathways associated with neurodegenerative diseases. Recent research has highlighted the role of spirocyclic compounds in enhancing cholinergic neurotransmission, which is crucial for cognitive function and memory retention. N-(2-chloro-4-methylphenyl)-2-{3-o x o - 2 - phen y l - 1 , 4 , 8 - t ria z as p i r o [ 4 . 5 ] d e c - 1 - e n - 8 - y l b>}acetamide has shown promise in preclinical studies as a potential therapeutic agent for conditions such as Alzheimer's disease and other cognitive impairments.
In addition to its neuroprotective properties, this compound has also been investigated for its potential anticancer applications. The unique structural features of N-(2-chloro-methylphenyl)]-2-{3-o x o - 2 - phen y l - 1 , 4 , 8 - t ria z as p i r o [ 4 . 5 ] d e c - 1 - e n - 8 - y l }acetamide allow it to interact with key targets involved in cancer cell proliferation and survival. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways such as those involving cyclin-dependent kinases (CDKs) and mitogenactivated protein kinases (MAPKs).
The development of new synthetic methodologies for spirocyclic compounds has been an area of active research in recent years. Advances in catalytic asymmetric synthesis have enabled the efficient construction of complex spirocycles with high enantioselectivity. These methods have not only facilitated the synthesis of N-(2-chloro-methylphenyl)]-2-{3-o x o - 2 - phen y l - 1 , 4 , 8 - t ria z as p i r o [ 4 . 5 ] d e c - 1 - e n - 8 - y l }acetamide but also opened up new possibilities for exploring other related scaffolds with potential therapeutic value.
The pharmacokinetic properties of N-(2-chloro-methylphenyl)]-2-{3-o x o - 2 - phen y l - 1 , 4 , 8 - t ria z as p i r o [ 4 . 5 ] d e c - -en--8-y l}acetamide are also important considerations for its potential clinical application. Initial studies have shown that this compound exhibits good oral bioavailability and favorable distribution patterns in animal models. These findings suggest that it may be suitable for systemic administration if further developed into a drug candidate.
In conclusion, N-(2-chloro-methylphenyl)]-2-{3-o x o i>- i>ph en y l i>< i >- i>< i >1 , i>< i >4 , i>< i >8 i>< i >t ria z as p ir o [ i>< i >4 . i>< i >5 ] d ec i>< i >- i>< i >1 en i>< i >- i>< i >8 y l acetamide (CAS No. 1189650- {40}) is a promising molecule with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further development into drugs targeting various human diseases.
1189650-40-5 (N-(2-chloro-4-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide) 関連製品
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